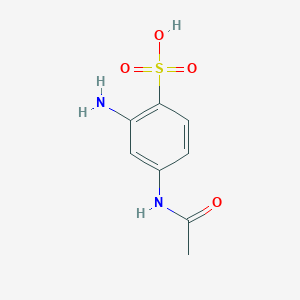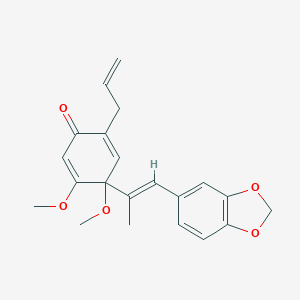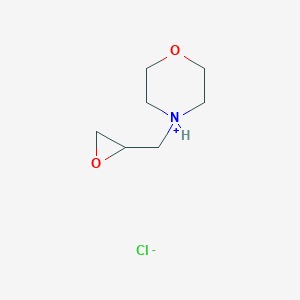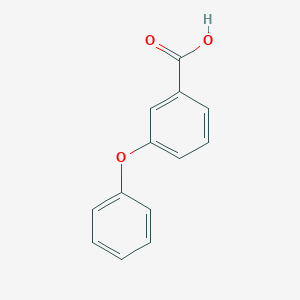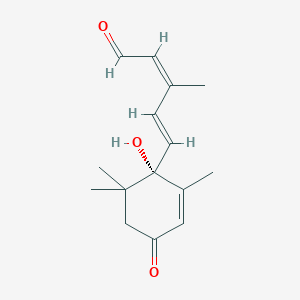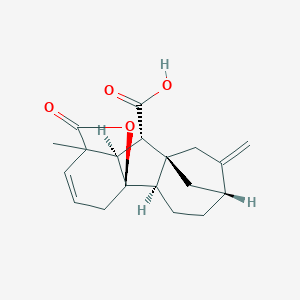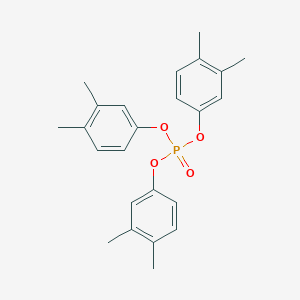
Tris(3,4-dimethylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,4-dimethylphenyl) phosphate, also known as TDCPP, is a flame retardant chemical used in various consumer products, including furniture, electronics, and children's toys. It is a member of the organophosphate family of chemicals, which are known to have toxic effects on human health and the environment.
Mécanisme D'action
Tris(3,4-dimethylphenyl) phosphate acts as a flame retardant by interfering with the combustion process. It works by releasing phosphorus-containing gases when exposed to high temperatures, which dilute the oxygen and reduce the flammability of the material. However, Tris(3,4-dimethylphenyl) phosphate is also known to have toxic effects on human health and the environment. It acts as an endocrine disruptor, interfering with the hormonal balance in the body. It also has neurotoxic effects, causing damage to the nervous system.
Effets Biochimiques Et Physiologiques
Tris(3,4-dimethylphenyl) phosphate has been shown to have a range of biochemical and physiological effects on human health. It has been linked to reproductive and developmental toxicity, as well as cancer and other chronic diseases. Tris(3,4-dimethylphenyl) phosphate has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(3,4-dimethylphenyl) phosphate is a widely available and inexpensive chemical that is commonly used in flame retardant applications. It is also a well-studied compound, with a large body of scientific literature available on its toxicity and health effects. However, Tris(3,4-dimethylphenyl) phosphate is also a highly toxic chemical that poses significant risks to human health and the environment. As such, its use in laboratory experiments should be carefully considered and regulated.
Orientations Futures
Future research on Tris(3,4-dimethylphenyl) phosphate should focus on developing safer and more effective flame retardant alternatives. This could involve investigating the use of natural materials, such as wool and cotton, as flame retardants. It could also involve developing new chemical compounds that are less toxic and more environmentally friendly. Additionally, future research should continue to investigate the health effects of Tris(3,4-dimethylphenyl) phosphate and other organophosphate flame retardants, with a focus on understanding the mechanisms of toxicity and developing effective mitigation strategies.
Conclusion
In conclusion, Tris(3,4-dimethylphenyl) phosphate is a widely used flame retardant chemical that has been extensively studied for its toxicity and health effects. While it is an effective flame retardant, it poses significant risks to human health and the environment. Future research should focus on developing safer and more effective flame retardant alternatives, as well as continuing to investigate the health effects of Tris(3,4-dimethylphenyl) phosphate and other organophosphate flame retardants.
Méthodes De Synthèse
Tris(3,4-dimethylphenyl) phosphate is synthesized by reacting phosphorus oxychloride with 3,4-dimethylphenol in the presence of a catalyst. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
Tris(3,4-dimethylphenyl) phosphate has been extensively studied for its flame retardant properties and its potential health effects. In scientific research, Tris(3,4-dimethylphenyl) phosphate is commonly used as a model compound to investigate the toxicity of organophosphate flame retardants. It is also used as a reference standard in analytical chemistry to detect and quantify Tris(3,4-dimethylphenyl) phosphate in various samples.
Propriétés
Numéro CAS |
3862-11-1 |
|---|---|
Nom du produit |
Tris(3,4-dimethylphenyl) phosphate |
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
Clé InChI |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
Impuretés |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Point d'ébullition |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Autres numéros CAS |
3862-11-1 |
Pictogrammes |
Irritant |
Solubilité |
Sol in benzene; slightly soluble in ethanol and hexane |
Synonymes |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



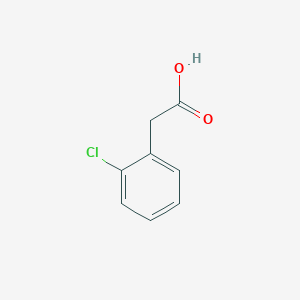
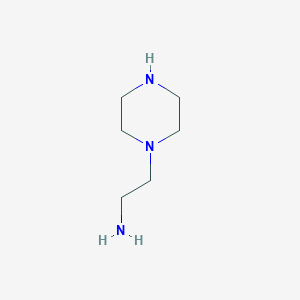
![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)
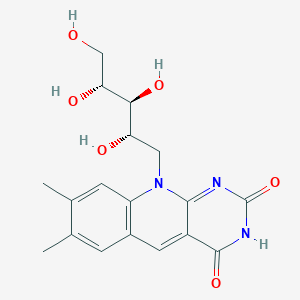
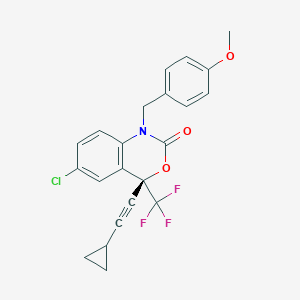
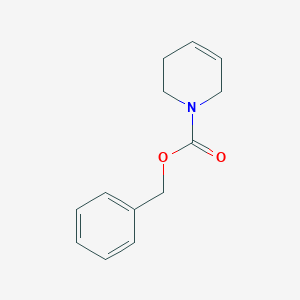
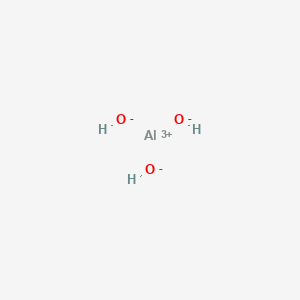
![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)
